isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate
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Overview
Description
Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate is a synthetic organic compound It features a triazole ring, a bromoacrylate moiety, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethyl-substituted phenyl group to the triazole ring.
Bromoacrylate Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the bromoacrylate moiety.
Reduction: Reduction reactions could target the bromoacrylate group, potentially converting it to a different functional group.
Substitution: The bromine atom in the bromoacrylate moiety is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions could result in various substituted acrylates.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the biological activity of compounds, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate may be explored for its potential therapeutic properties. It could serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The trifluoromethyl group could enhance binding affinity and selectivity, while the triazole ring may contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Isopropyl (E)-3-(3-(3,5-dichlorophenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate: Similar structure but with dichlorophenyl instead of trifluoromethylphenyl.
Isopropyl (E)-3-(3-(3,5-dimethylphenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate: Similar structure but with dimethylphenyl instead of trifluoromethylphenyl.
Uniqueness
The presence of the trifluoromethyl groups in isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate makes it unique. These groups can significantly influence the compound’s chemical and biological properties, such as increasing lipophilicity and metabolic stability.
Biological Activity
Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C16H12BrF6N3O2
- Molecular Weight: 472.19 g/mol
- CAS Number: 1642300-93-3
The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for various therapeutic applications. The triazole moiety is known for its role in antimicrobial activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to enhance its properties. Common methods include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the bromoacrylate moiety via esterification or acylation reactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The trifluoromethyl-substituted phenyl group contributes to enhanced pharmacodynamics and pharmacokinetics. For instance:
- Antibacterial Activity: Compounds structurally related to this compound have shown efficacy against drug-resistant bacterial strains. In vitro studies suggest that these compounds can inhibit bacterial growth effectively, with some derivatives demonstrating lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Triazole Ring: Known for its role in various biological activities including antifungal and antibacterial effects.
- Trifluoromethyl Group: Enhances lipophilicity and may improve membrane permeability.
Table 1 summarizes the IC50 values of related compounds:
Compound | IC50 [µM] |
---|---|
Compound A | 11.5 ± 1.3 |
Isopropyl Compound | 0.18 ± 0.03 |
Compound B | 1.54 ± 0.08 |
These data illustrate the potency of this compound compared to other compounds.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Efficacy: A study highlighted that derivatives with similar trifluoromethyl substitutions exhibited significant antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus .
- Mechanism of Action: Investigations into the interaction profiles reveal that this compound may inhibit specific bacterial enzymes or cellular receptors critical for bacterial survival.
Potential Applications
The unique combination of structural features in this compound suggests several potential applications:
- Antimicrobial Agents: Due to its efficacy against resistant strains.
- Pharmaceutical Development: As a lead compound for designing new antibiotics or antifungal agents.
Properties
Molecular Formula |
C16H12BrF6N3O2 |
---|---|
Molecular Weight |
472.18 g/mol |
IUPAC Name |
propan-2-yl (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enoate |
InChI |
InChI=1S/C16H12BrF6N3O2/c1-8(2)28-14(27)12(17)6-26-7-24-13(25-26)9-3-10(15(18,19)20)5-11(4-9)16(21,22)23/h3-8H,1-2H3/b12-6+ |
InChI Key |
KDZWTGYCFWOXMR-WUXMJOGZSA-N |
Isomeric SMILES |
CC(C)OC(=O)/C(=C\N1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/Br |
Canonical SMILES |
CC(C)OC(=O)C(=CN1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
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